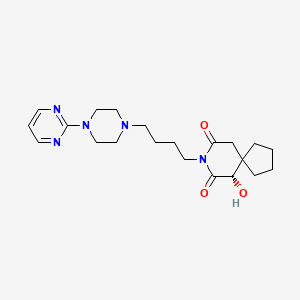

(S)-6-Hydroxybuspirone

Beschreibung

Contextualization of (S)-6-Hydroxybuspirone as a Key Metabolite of Buspirone (B1668070)

Buspirone is an anxiolytic agent that undergoes extensive first-pass metabolism after oral administration, meaning a significant portion of the drug is metabolized before it reaches systemic circulation. nih.govnih.gov This metabolic process is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver through oxidation. drugbank.comfda.govcaymanchem.com This process yields several derivatives, with two major active metabolites being 1-(2-pyrimidinyl)piperazine (1-PP) and 6-hydroxybuspirone. wikipedia.orgresearchgate.net

Research has identified 6-hydroxybuspirone as the predominant metabolite in the liver. wikipedia.org Following oral administration of buspirone in humans, the plasma concentrations of 6-hydroxybuspirone can be up to 40 times greater than those of the parent compound, buspirone. wikipedia.orgnewdrugapprovals.org This high level of exposure suggests that 6-hydroxybuspirone likely plays a substantial role in the therapeutic effects observed with buspirone treatment. researchgate.netnih.gov Like its parent compound, 6-hydroxybuspirone is an active partial agonist of the serotonin (B10506) 5-HT1A receptor. wikipedia.orgontosight.ai Preclinical studies in rats have demonstrated that 6-hydroxybuspirone is pharmacologically active and contributes to the occupancy of 5-HT1A receptors in the brain, which is central to the anxiolytic effects of buspirone. researchgate.netnih.gov

Significance of Chiral Metabolites in Pharmacological Research

The study of chiral compounds—molecules that are non-superimposable mirror images of each other (enantiomers)—is a fundamental aspect of modern pharmacology. mdpi.com The metabolic process that creates 6-hydroxybuspirone results in a chiral center, leading to the formation of two distinct enantiomers: this compound and (R)-6-hydroxybuspirone. researchgate.netnih.gov These enantiomers can exhibit different pharmacological and pharmacokinetic properties. mdpi.com

In the case of 6-hydroxybuspirone, research has revealed notable differences between the (S) and (R) forms. The (R)-enantiomer has been found to possess a higher affinity and selectivity for the 5-HT1A receptor compared to the (S)-enantiomer. newdrugapprovals.orgresearchgate.netncats.io Conversely, the (S)-enantiomer has the advantage of being cleared more slowly from the bloodstream. newdrugapprovals.orgresearchgate.netncats.io This stereoselectivity in receptor binding and pharmacokinetics underscores why it is crucial to study individual enantiomers, as the therapeutic effects and potential side effects of a racemic mixture (a 50/50 mix of both enantiomers) may be attributable to the distinct actions of each. mdpi.com Both the (R) and (S) enantiomers of 6-hydroxybuspirone have demonstrated considerable potency in animal models of anxiety. researchgate.net

| Property | (R)-6-Hydroxybuspirone | This compound |

|---|---|---|

| 5-HT1A Receptor Affinity | Higher affinity and selectivity newdrugapprovals.orgncats.io | Lower affinity compared to (R)-enantiomer newdrugapprovals.orgncats.io |

| Blood Clearance | Cleared more quickly newdrugapprovals.orgncats.io | Cleared more slowly newdrugapprovals.orgncats.io |

| Anxiolytic Potency | Demonstrated potency in rat models researchgate.net | Demonstrated potency in rat models researchgate.net |

Overview of Research Trajectories for this compound

Research into this compound has followed several key trajectories, from its synthesis and isolation to its pharmacological characterization. A significant area of research has been the development of methods to produce the individual enantiomers in a pure form to allow for the detailed study of their distinct properties. newdrugapprovals.orgresearchgate.netnih.gov Techniques such as enzymatic resolution and enantioselective microbial reduction have been successfully employed to prepare both (S)- and (R)-6-hydroxybuspirone. researchgate.netnih.gov

Preclinical research has established that 6-hydroxybuspirone is a major, active metabolite that readily occupies the target 5-HT1A receptors in the brain. researchgate.netnih.gov Studies in rats showed that after oral dosing of buspirone, the systemic exposure to 6-hydroxybuspirone was approximately 12-fold higher than that of the parent drug. researchgate.netnih.gov

Human pharmacokinetic studies have also been conducted to understand how the body processes these compounds. A crossover study in healthy volunteers compared the oral administration of a 10 mg dose of racemic 6-hydroxybuspirone, this compound, (R)-6-hydroxybuspirone, and buspirone. nih.gov The study found that there was no conversion between the (R) and (S) enantiomers in the body. nih.gov Interestingly, regardless of which form of 6-hydroxybuspirone was administered (racemate, S-enantiomer, or R-enantiomer), the (S)-enantiomer was the dominant form found in the plasma. nih.gov All forms of 6-hydroxybuspirone resulted in approximately 2.5 to 3 times greater total exposure to 6-hydroxybuspirone compared to the administration of buspirone itself. nih.gov Ultimately, because no significant advantage was observed for one enantiomer over the other in these initial human studies, the racemic form was selected for further clinical development. nih.gov

| Administered Compound (10 mg dose) | Key Pharmacokinetic Finding | Reference |

|---|---|---|

| Buspirone | Resulted in lower total exposure to 6-hydroxybuspirone compared to direct administration of the metabolite. | nih.gov |

| Racemic 6-Hydroxybuspirone | Produced ~2.5-3 fold greater exposure to total 6-hydroxybuspirone than buspirone. The (S)-enantiomer was the dominant form in plasma. | nih.gov |

| This compound | Produced ~2.5-3 fold greater exposure to total 6-hydroxybuspirone than buspirone. | nih.gov |

| (R)-6-Hydroxybuspirone | Produced ~2.5-3 fold greater exposure to total 6-hydroxybuspirone than buspirone. The (S)-enantiomer was still the dominant form in plasma. | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

477930-31-7 |

|---|---|

Molekularformel |

C21H31N5O3 |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m1/s1 |

InChI-Schlüssel |

KOZNAHJIJGCFJJ-GOSISDBHSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Isomerische SMILES |

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Kanonische SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-442606; BMS 442606; BMS442606; UNII-97L718J5KP; 97L718J5KP; ZINC22060380. |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Enantiomeric Resolution of S 6 Hydroxybuspirone

Chemoenzymatic Synthesis Strategies for (S)-6-Hydroxybuspirone

Chemoenzymatic methods provide a sophisticated approach to chiral synthesis, leveraging the inherent selectivity of enzymes to achieve high enantiopurity. researchgate.net These strategies are broadly categorized into two main approaches for synthesizing this compound: direct enzymatic hydroxylation of buspirone (B1668070) precursors and stereoselective reduction of a keto-intermediate.

Enzymatic Hydroxylation of Buspirone Precursors for Stereoselective Formation

Direct hydroxylation of the buspirone molecule at the 6-position presents a direct route to the desired metabolite. This transformation is primarily achieved through biocatalytic oxidation reactions.

Whole-cell biocatalysis using specific microbial strains has been successfully employed for the synthesis of this compound. The use of Streptomyces antibioticus ATCC 14890 for the direct hydroxylation of buspirone has been reported to yield this compound with an enantiomeric excess (ee) of 88% and a yield of 14.5%. researchgate.netresearchgate.net This method demonstrates the potential of microbial systems to perform regioselective and stereoselective hydroxylations on complex molecules.

Table 1: Biocatalytic Hydroxylation of Buspirone by Streptomyces antibioticus ATCC 14890

| Parameter | Value | Reference |

| Product | This compound | researchgate.netresearchgate.net |

| Enantiomeric Excess (ee) | 88% | researchgate.netresearchgate.net |

| Yield | 14.5% | researchgate.netresearchgate.net |

Engineered enzymes, particularly variants of cytochrome P450 BM-3 from Bacillus megaterium, have shown significant promise in the synthesis of specific drug metabolites. nih.govnih.gov While wild-type P450 BM-3 can metabolize buspirone, engineered variants have been developed to enhance activity and selectivity. nih.gov Research has demonstrated that a mutant of P450 BM-3 can metabolize buspirone to produce (R)-6-hydroxybuspirone as the sole product with a 72% conversion in 7 hours. nih.gov Another engineered P450 BM-3 variant, 9-10A-F87A, has been reported to produce (R)-6-hydroxybuspirone with over 99.5% ee. researchgate.net Although these examples highlight the production of the (R)-enantiomer, they underscore the potential of P450 engineering to achieve high stereoselectivity in buspirone hydroxylation, a strategy that could be adapted for the synthesis of the (S)-enantiomer.

Stereoselective Reduction of Keto-Buspirone Derivatives

An alternative and highly effective strategy for producing this compound involves the stereoselective reduction of a prochiral precursor, 6-oxobuspirone (also referred to as 6-ketobuspirone). mdpi.comacs.org This approach utilizes the enantioselective catalytic activity of various microbial strains and isolated enzymes.

Screening of numerous microbial cultures has identified several strains capable of reducing 6-oxobuspirone to this compound with high enantioselectivity. researchgate.net Notably, strains such as Rhizopus stolonifer SC 13898 and Pseudomonas putida SC 13817 have demonstrated the ability to produce this compound with greater than 95% ee and reaction yields exceeding 50%. researchgate.net This highlights the utility of whole-organism biotransformations for accessing the desired chiral alcohol.

Table 2: Microbial Reduction of 6-Oxobuspirone to this compound

| Microbial Strain | Enantiomeric Excess (ee) of this compound | Reaction Yield | Reference |

| Rhizopus stolonifer SC 13898 | >95% | >50% | researchgate.net |

| Pseudomonas putida SC 13817 | >95% | >50% | researchgate.net |

The use of isolated alcohol dehydrogenases (ADHs), also known as ketoreductases, offers a more controlled and often more efficient method for asymmetric ketone reduction. acs.orgnih.gov An (S)-specific reductase from Pseudomonas putida SC 16269 has been purified, cloned, and expressed in Escherichia coli. nih.govrsc.org This recombinant system, which includes a cofactor regeneration system utilizing formate (B1220265) dehydrogenase from Pichia pastoris, has been shown to catalyze the reduction of 6-ketobuspirone to this compound with exceptional results. nih.govrsc.org At a substrate concentration of 50 g/L, this process achieves a yield of over 98% and an enantiomeric excess greater than 99.8%. nih.gov Another study reported the use of an ADH from P. putida 16269 leading to this compound in 74% yield and 82% ee. acs.org

Table 3: Alcohol Dehydrogenase-Catalyzed Reduction of 6-Ketobuspirone to this compound

| Enzyme Source | Product | Yield | Enantiomeric Excess (ee) | Substrate Concentration | Reference |

| (S)-reductase from Pseudomonas putida SC 16269 (recombinant E. coli) | This compound | >98% | >99.8% | 50 g/L | nih.gov |

| ADH from P. putida 16269 | This compound | 74% | 82% | Not specified | acs.org |

Enantiomeric Separation and Resolution Techniques for Racemic 6-Hydroxybuspirone

The isolation of the individual stereoisomers of 6-hydroxybuspirone is critical for investigating their distinct pharmacological profiles. Racemic 6-hydroxybuspirone can be resolved into its (R)- and (S)-enantiomers through several advanced methodologies. newdrugapprovals.org These techniques include preparative chiral chromatography, which directly separates the enantiomers, and the kinetic resolution of racemic intermediates, which employs enzymes to selectively transform one enantiomer, allowing for the subsequent separation of the unreacted enantiomer from the newly formed product. newdrugapprovals.orggoogle.com

Chiral Chromatographic Methods for Stereoisomer Isolation

Direct separation of (R)- and this compound from a racemic mixture can be effectively achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). newdrugapprovals.orggoogle.com This method leverages the differential interactions of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their isolation. nih.gov

A documented method involves the use of a macrocyclic glycopeptide-based CSP, specifically a vancomycin (B549263) chiral phase. newdrugapprovals.orggoogle.com Repetitive injections of a solution of racemic 6-hydroxybuspirone dissolved in methanol (B129727) are made onto the column. newdrugapprovals.org The enantiomers are then eluted using a specific mobile phase composition, and their separation is monitored by UV detection, allowing for the collection of distinct fractions for each enantiomer. newdrugapprovals.orggoogle.com The specifics of a reported successful separation are detailed in the table below. newdrugapprovals.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Chirobiotic-Vancomycin Chiral HPLC column (22.1 mm x 250 mm, 10 µm particle size) | newdrugapprovals.org |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.2/0.1, v/v/v) | newdrugapprovals.org |

| Flow Rate | 20 mL/minute | newdrugapprovals.org |

| Detection | UV at 236 nm | newdrugapprovals.org |

| Retention Times (RTs) | ~10.9 and ~13.4 minutes | newdrugapprovals.org |

Enzymatic Resolution of Racemic Intermediates (e.g., 6-acetoxybuspirone)

Enzymatic resolution is a highly effective strategy for obtaining enantiomerically pure this compound. researchgate.netresearchgate.net This technique relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic starting material. acs.org A common approach involves the kinetic resolution of racemic 6-acetoxybuspirone, a precursor to 6-hydroxybuspirone. newdrugapprovals.orgacs.org

In this process, an l-amino acid acylase from Aspergillus melleus is used to selectively hydrolyze the (S)-enantiomer of 6-acetoxybuspirone into this compound. newdrugapprovals.orgresearchgate.netevitachem.com The unreacted (R)-6-acetoxybuspirone remains largely untouched by the enzyme. newdrugapprovals.org This allows for the separation of the produced this compound from the remaining (R)-6-acetoxybuspirone. The (R)-ester can then be subjected to acid hydrolysis to yield (R)-6-hydroxybuspirone. newdrugapprovals.orgresearchgate.net This enzymatic method can achieve high enantiomeric excess (ee) for the (S)-enantiomer after a partial conversion of the racemic substrate. newdrugapprovals.orgacs.org

An alternative enzymatic route involves the enantioselective microbial reduction of 6-oxobuspirone to produce either (S)- or (R)-6-hydroxybuspirone, depending on the specific ketoreductase enzyme and microorganism used. acs.orgmdpi.com For instance, reductases from Pseudomonas putida have been shown to yield this compound. acs.orgmdpi.com

| Parameter | Description | Source |

|---|---|---|

| Enzyme | l-Amino acid acylase from Aspergillus melleus (Amano Acylase 30000) | newdrugapprovals.orgresearchgate.netrsc.org |

| Substrate | Racemic 6-acetoxybuspirone | newdrugapprovals.orgresearchgate.netacs.org |

| Product | This compound | newdrugapprovals.orgresearchgate.net |

| Conversion Rate | ~45% | newdrugapprovals.orgresearchgate.netacs.org |

| Resulting Enantiomeric Excess (ee) for (S)-enantiomer | 95% ee | newdrugapprovals.orgresearchgate.netacs.org |

| Fate of Unreacted Enantiomer | (R)-6-acetoxybuspirone (with 88% ee) is recovered and can be hydrolyzed to (R)-6-hydroxybuspirone. | newdrugapprovals.orgresearchgate.net |

Crystallization-Based Enantiomeric Enrichment

Following enzymatic resolution, the resulting enantiomeric mixtures, while significantly enriched, may not yet have reached the high level of purity required for certain applications. newdrugapprovals.org Crystallization serves as a powerful downstream process to further enhance the enantiomeric excess (ee) of both (S)- and (R)-6-hydroxybuspirone. newdrugapprovals.orgresearchgate.net

Research has shown that the enantiomeric excess of both enantiomers, obtained after the enzymatic resolution of 6-acetoxybuspirone and subsequent processing, can be improved from initial values (e.g., 95% ee for the (S)-enantiomer and 88% ee for the (R)-enantiomer) to over 99% ee. newdrugapprovals.orgresearchgate.netresearchgate.net This enhancement is achieved through crystallization of a metastable polymorph of the compound. newdrugapprovals.orgresearchgate.net This technique exploits the different crystallization properties of the racemate and the nearly pure enantiomer, allowing for the selective crystallization of one form and leaving the other, more enantiomerically pure form in the mother liquor, or vice versa. nih.gov This final purification step is crucial for obtaining the highly pure enantiomers needed for definitive pharmacological studies. newdrugapprovals.orgresearchgate.net

Metabolic Formation and Biotransformational Significance of S 6 Hydroxybuspirone

Enzymatic Pathways in the Biogenesis of 6-Hydroxybuspirone

The creation of 6-hydroxybuspirone from buspirone (B1668070) is primarily an oxidative process occurring in the liver, mediated by a specific family of enzymes. drugbank.comnewdrugapprovals.orggoogle.com

Research into the enzymatic kinetics of buspirone metabolism highlights the efficiency of its conversion. In studies with human liver microsomes, the apparent Michaelis-Menten constant (Km) for the formation of 6'-hydroxybuspirone was determined to be 8.8 µM. drugbank.comnih.gov

m| Metabolite | Apparent Km (µM) |

|---|---|

| 1-pyrimidinylpiperazine (1-PP) | 8.7 |

| Buspirone N-oxide | 34.0 |

| 3'-hydroxybuspirone | 4.3 |

| 5-hydroxybuspirone | 11.4 / 514 |

| 6'-hydroxybuspirone | 8.8 |

Contribution of (S)-6-Hydroxybuspirone to the Overall Metabolic Profile of Buspirone

This compound is not merely a byproduct of biotransformation; it is a major and active component in the metabolic landscape of buspirone.

Following oral administration in humans, buspirone undergoes extensive first-pass metabolism, which leads to low bioavailability of the parent drug. drugbank.com A striking consequence of this is the significantly higher plasma concentration of its metabolite, 6-hydroxybuspirone. newdrugapprovals.org Clinical studies have shown that blood plasma levels of 6-hydroxybuspirone can be 30 to 40 times higher than those of buspirone. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.org

In rat studies, the plasma exposure (Area Under the Curve, or AUC) of 6-hydroxybuspirone was approximately 12-fold higher than that of the parent compound after oral dosing of buspirone. nih.gov Furthermore, studies in healthy human subjects demonstrated that direct oral administration of 6-hydroxybuspirone (in its racemic, S-, or R-enantiomer form) resulted in about a 2.5-fold greater total exposure to 6-hydroxybuspirone compared to when buspirone was administered. nih.gov The (S)-enantiomer is noted to be cleared more slowly from the blood and is the dominant enantiomer found in plasma, regardless of which form of 6-hydroxybuspirone is administered. nih.govresearchgate.net These levels of 6-hydroxybuspirone are also more sustained over time compared to the rapidly cleared buspirone. newdrugapprovals.orgnewdrugapprovals.org

| Study Population | Administration | Exposure Comparison (Metabolite vs. Parent Drug) |

|---|---|---|

| Humans | Oral Buspirone | Plasma levels of 6-hydroxybuspirone are 30-40x higher than buspirone. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.org |

| Rats | Oral Buspirone | AUC of 6-hydroxybuspirone is ~12x higher than buspirone. nih.gov |

| Humans | Oral 6-hydroxybuspirone vs. Oral Buspirone | Total 6-hydroxybuspirone exposure is ~2.5x higher from direct 6-OHB administration. nih.gov |

6-Hydroxybuspirone has been clearly identified as the predominant or major hepatic metabolite of buspirone. newdrugapprovals.orgwikipedia.org The extensive conversion of buspirone to various metabolites, primarily through hydroxylation reactions in the liver, results in 6-hydroxybuspirone being present at much higher concentrations in the blood than buspirone itself. newdrugapprovals.org Its formation is a key step in the hepatic oxidation of buspirone mediated by the CYP3A4 enzyme system. drugbank.comgoogle.com

Preclinical Pharmacodynamics and Receptor Interactome of S 6 Hydroxybuspirone

Serotonergic Receptor System Modulation

(S)-6-Hydroxybuspirone is an active metabolite of buspirone (B1668070) and demonstrates a strong affinity for the 5-HT1A receptor. medchemexpress.com

Affinity and Efficacy at the 5-HT1A Receptor

6-Hydroxybuspirone, a major metabolite of buspirone, is a potent 5-HT1A receptor ligand. nih.gov It acts as a partial agonist at both presynaptic 5-HT1A receptors in the raphe nuclei and postsynaptic 5-HT1A receptors throughout the brain, with a higher affinity for the former. researchgate.net

Comparative Binding Specificity with Buspirone and Other Metabolites

Buspirone demonstrates a high affinity for the human 5-HT1A receptor, and its metabolite, 6-hydroxybuspirone, also has a notable affinity for this receptor. google.com The affinity of 6-hydroxybuspirone for the 5-HT1A receptor is slightly less potent than that of the parent drug, buspirone. google.com Other metabolites of buspirone generally show weaker affinity for the human 5-HT1A receptor compared to buspirone. google.com The (R)-enantiomer of 6-hydroxybuspirone has a higher affinity and selectivity for the 5-HT1A receptor than the (S)-enantiomer. ncats.ioresearchgate.net

| Compound | Ki (nM) | Reference |

|---|---|---|

| Buspirone | 15 | google.com |

| 6-Hydroxybuspirone | 57 | google.com |

Differential Occupancy of Presynaptic vs. Postsynaptic 5-HT1A Receptors in Rodent Brain Regions

Both 6-hydroxybuspirone and buspirone exhibit a concentration-dependent increase in 5-HT1A receptor occupancy. nih.gov Studies in rats have shown that both compounds are approximately four times more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe compared to postsynaptic receptors in the hippocampus. nih.govsigmaaldrich.com The affinity of buspirone for 5-HT1A receptors is three to four times greater in the dorsal raphe nucleus than in the hippocampus. researchgate.net

| Compound | Dorsal Raphe (Presynaptic) | Hippocampus (Postsynaptic) | Reference |

|---|---|---|---|

| 6-Hydroxybuspirone | 1.0 ± 0.3 | 4.0 ± 0.6 | nih.govsigmaaldrich.com |

| Buspirone | 0.38 ± 0.06 | 1.5 ± 0.3 | nih.govsigmaaldrich.com |

Dopaminergic Receptor System Interactions

This compound demonstrates antagonistic activity at various dopamine (B1211576) receptors.

Antagonistic Activity at Dopamine D2, D3, and D4 Receptors

6-Hydroxybuspirone is an antagonist of dopamine D2, D3, and D4 receptors. medchemexpress.com Both buspirone and its 6-hydroxy metabolite act as antagonists at D3 and D4 receptors. nih.gov The antagonist properties of 6-hydroxybuspirone at the D4 receptor are considered to have high affinity. nih.gov Functional assays have demonstrated that both 5-hydroxybuspirone and 6-hydroxybuspirone are full antagonists at D2, D3, and D4 receptors. nih.gov

| Receptor | IC50 (μM) | Reference |

|---|---|---|

| Dopamine D2 | 3.1 | medchemexpress.com |

| Dopamine D3 | 4.9 | medchemexpress.com |

| Dopamine D4 | 0.85 | medchemexpress.com |

Comparative Affinities for Dopamine Receptor Subtypes Relative to Buspirone and Other Metabolites

The affinity of 6-hydroxybuspirone for the D4 receptor is similar to that of buspirone. nih.gov However, its affinity for the D3 receptor is approximately 8-fold lower than the parent drug. nih.gov Compared to buspirone, the 6-hydroxy and 5-hydroxy metabolites show about a 4-fold and 2-fold lower affinity for the D4 receptor, respectively. nih.govoup.com For the D3 receptor, the 6-hydroxy and 5-hydroxy metabolites exhibit approximately 2.5-fold and 8-fold lower affinities than buspirone. nih.govoup.com The affinity of both the 5-hydroxy and 6-hydroxy metabolites for the D2 receptor is decreased by about 10-fold compared to buspirone. nih.govoup.com The affinity of 6-hydroxybuspirone for the D3 receptor is higher than its affinity for the D2 receptor. oup.com

| Compound | D2 (nM) | D3 (nM) | D4 (nM) | Reference |

|---|---|---|---|---|

| Buspirone | 484 | 98 | 29 | nih.govnih.gov |

| 6-Hydroxybuspirone | 5390 | 795 | 40 | nih.govoup.comnih.gov |

| 5-Hydroxybuspirone | - | 261 | - | nih.gov |

Functional Preclinical Assessments of this compound

This section details the functional preclinical studies that have explored the pharmacological effects of this compound, focusing on its anxiolytic-like properties in rodent models and its influence on neurotransmitter systems. While much of the research has been conducted on the racemic mixture (a combination of both S and R isomers) or the parent compound buspirone, these findings provide crucial insights into the potential activities of the (S)-enantiomer.

Anxiolytic-like Effects in Rodent Behavioral Models (e.g., Rat Pup Ultrasonic Vocalization Test)

The anxiolytic potential of 6-hydroxybuspirone, the major active metabolite of buspirone, has been evaluated in various preclinical models. One of the most sensitive assays for assessing anxiolytic and anxiogenic drug effects is the rat pup ultrasonic vocalization (USV) test. caymanchem.comresearchgate.netgoogle.com In this model, neonatal rat pups emit distress-induced ultrasonic vocalizations when separated from their mother and littermates, a response that can be attenuated by clinically effective anxiolytic agents. google.com

Table 1: Anxiolytic-like Effects of 6-Hydroxybuspirone in the Rat Pup Ultrasonic Vocalization Test

| Compound | Dose (s.c.) | Species | Model | Observed Effect | Citation |

|---|---|---|---|---|---|

| Racemic 6-Hydroxybuspirone | 0.3 mg/kg | Rat | Pup Ultrasonic Vocalization | Statistically significant anxiolytic activity | google.com |

| Racemic 6-Hydroxybuspirone | 1 mg/kg | Rat | Pup Ultrasonic Vocalization | Statistically significant anxiolytic activity | google.com |

| (R)-6-Hydroxybuspirone | 0.3 mg/kg | Rat | Pup Ultrasonic Vocalization | Statistically significant anxiolytic activity | google.com |

| (R)-6-Hydroxybuspirone | 1 mg/kg | Rat | Pup Ultrasonic Vocalization | Statistically significant anxiolytic activity | google.com |

Influence on Neurotransmitter Release and Turnover in Preclinical Models

The functional effects of this compound are intrinsically linked to its interactions with various neurotransmitter systems, primarily the serotonergic and dopaminergic pathways. While direct studies on neurotransmitter release and turnover specifically for the (S)-enantiomer are limited in the provided search results, data on the racemic 6-hydroxybuspirone and the parent compound buspirone offer significant insights into its likely mechanisms of action.

Serotonergic System: this compound, as part of the racemic mixture, is a high-affinity partial agonist of the serotonin (B10506) 5-HT1A receptor. wikipedia.org In vivo studies in rats have shown that 6-hydroxybuspirone increases 5-HT1A receptor occupancy in a concentration-dependent manner in both the dorsal raphe and the hippocampus. nih.gov The compound appears to be approximately four times more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe compared to postsynaptic receptors in the hippocampus. nih.gov The activation of presynaptic 5-HT1A autoreceptors is known to reduce the firing of serotonin-producing neurons, which is a proposed mechanism for the anxiolytic effects of 5-HT1A agonists. wikipedia.org Acute administration of the parent drug, buspirone, has been shown to cause a significant decrease in the synthesis rate of serotonin throughout the rat brain. nih.gov

While microdialysis studies directly measuring the impact of this compound on the release of neurotransmitters like dopamine and serotonin were not identified in the search results, its established receptor binding and occupancy profiles strongly suggest a modulatory role in these key neurotransmitter systems.

Table 2: Receptor Binding and Functional Activity of 6-Hydroxybuspirone

| Receptor | Action | Affinity/Potency (Racemic 6-Hydroxybuspirone) | Species/Tissue | Citation |

|---|---|---|---|---|

| 5-HT1A | Partial Agonist | Ki = 25 nM | Human | wikipedia.org |

| 5-HT1A (Dorsal Raphe) | Agonist | EC50 = 1.0 ± 0.3 µM (for receptor occupancy) | Rat | nih.gov |

| 5-HT1A (Hippocampus) | Agonist | EC50 = 4.0 ± 0.6 µM (for receptor occupancy) | Rat | nih.gov |

| Dopamine D2 | Antagonist | IC50 = 3.1 µM | Not Specified | caymanchem.commedchemexpress.com |

| Dopamine D3 | Antagonist | IC50 = 4.9 µM | Not Specified | caymanchem.commedchemexpress.com |

| Dopamine D4 | Antagonist | IC50 = 0.85 µM | Not Specified | caymanchem.commedchemexpress.com |

Absorption and Distribution Studies in Animal Models

Investigations in animal models, particularly rats, have provided key insights into how this compound is absorbed into the systemic circulation and distributed throughout the body.

In preclinical studies involving rats, 6-Hydroxybuspirone demonstrated significantly higher oral bioavailability compared to its parent compound, buspirone. The bioavailability for 6-Hydroxybuspirone was determined to be 19%, whereas the bioavailability for buspirone was much lower at 1.4% nih.govresearchgate.net. This suggests that a greater fraction of 6-Hydroxybuspirone reaches the systemic circulation in an unchanged form after oral administration compared to buspirone itself.

The volume of distribution (Vd) is a measure of the extent to which a drug distributes in the body tissues versus the plasma. In rat models, the volume of distribution for 6-Hydroxybuspirone was found to be 2.6 ± 0.3 L/kg nih.govresearchgate.net. This value indicates that the compound is extensively distributed into tissues outside of the plasma.

Table 1: Absorption and Distribution Parameters of 6-Hydroxybuspirone in Rats

| Parameter | Value | Species |

|---|---|---|

| Oral Bioavailability | 19% | Rat |

Elimination Kinetics in Preclinical Systems

The elimination kinetics of a compound describe how it is removed from the body. For this compound, these parameters have been defined through studies measuring its clearance from plasma and its biological half-life in animal models.

Plasma clearance refers to the volume of plasma cleared of a drug per unit of time. In rats, the plasma clearance of 6-Hydroxybuspirone was measured to be 47.3 ± 3.5 mL/min/kg nih.govresearchgate.net. This rate is comparable to that of buspirone, indicating an efficient removal process from the systemic circulation.

The elimination half-life is the time required for the concentration of a drug in the plasma to decrease by half. Studies in rats determined the half-life of 6-Hydroxybuspirone to be 1.2 ± 0.2 hours nih.govresearchgate.net. This relatively short half-life suggests that the compound is eliminated from the body at a moderate pace.

Table 2: Elimination Kinetic Parameters of 6-Hydroxybuspirone in Rats

| Parameter | Value | Species |

|---|---|---|

| Plasma Clearance (Cl) | 47.3 ± 3.5 mL/min/kg | Rat |

In Vitro Metabolism Studies and Enzyme Kinetics

In vitro studies using liver microsomes are essential for identifying the metabolic pathways and the specific enzymes involved in a drug's breakdown. 6-Hydroxybuspirone is a major metabolite of buspirone, formed primarily through oxidation mediated by the cytochrome P450 (CYP) enzyme system nih.govhres.ca. Specifically, the CYP3A4 isoform is responsible for this metabolic conversion nih.govcaymanchem.com.

Enzyme kinetic studies have been conducted to quantify the affinity of the metabolizing enzyme for the substrate (buspirone). In rat liver microsomes (RLMs), the Michaelis-Menten constant (Km) for the formation of 6'-hydroxybuspirone from buspirone was 22.97 µM nih.gov. The Km value represents the substrate concentration at which the enzyme reaction rate is at half of its maximum (Vmax), providing an indication of the enzyme's affinity for the substrate.

Table 3: Enzyme Kinetic Parameters for the Formation of 6'-Hydroxybuspirone

| System | Enzyme | Km Value (µM) |

|---|---|---|

| Rat Liver Microsomes (RLMs) | CYP3A | 22.97 |

Pharmacokinetic Characterization of S 6 Hydroxybuspirone in Preclinical Models

Characterization in In Vitro Systems

The metabolic formation of (S)-6-Hydroxybuspirone, a primary active metabolite of buspirone (B1668070), has been characterized in preclinical in vitro models utilizing both rat liver microsomes (RLMs) and human liver microsomes (HLMs). Studies measuring the enzyme kinetics of buspirone's conversion to 6-hydroxybuspirone reveal important species-specific parameters.

In one study, the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximum velocity of the enzymatic reaction, was determined for the 6'-hydroxylation pathway. For rat liver microsomes, the Kₘ for the formation of 6'-OH buspirone was 22.97 μM. nih.gov In human liver microsomes, the Kₘ value for the same metabolic pathway was found to be 29.37 μM. nih.gov These findings quantify the affinity of the metabolizing enzymes, primarily Cytochrome P450 3A4 (CYP3A4), for the parent compound, buspirone, in the process of generating this compound. nih.gov

Table 1: Michaelis-Menten Constants (Kₘ) for 6'-Hydroxybuspirone Formation

| Microsome Source | Kₘ Value (μM) |

|---|---|

| Rat Liver Microsomes (RLMs) | 22.97 nih.gov |

The metabolic pathway leading to the formation of this compound is susceptible to inhibition by xenobiotics, which can lead to significant drug-drug interactions. The inhibitory potential of various compounds on this pathway has been investigated in both rat and human liver microsomes.

Inhibition by Axitinib (B1684631): Axitinib, a tyrosine kinase inhibitor, has been shown to be a potent inhibitor of buspirone metabolism. In vitro studies demonstrated that axitinib significantly decreased the formation of 6'-hydroxybuspirone. At a concentration of 100 μM, axitinib inhibited 97.4% of 6'-hydroxybuspirone formation in RLMs and 87.4% in HLMs. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined to be 15.76 μM in RLMs and 10.63 μM in HLMs for this pathway. nih.gov Further investigation revealed that axitinib acts as a noncompetitive inhibitor of 6'-hydroxylation. nih.gov

Inhibition by Apatinib (B926): Similarly, the tyrosine kinase inhibitor apatinib has been found to suppress the CYP450-based metabolism of buspirone. Apatinib inhibited the generation of 6-OH buspirone in a dose-dependent manner, with an IC₅₀ of 2.23 μM in RLMs and 1.51 μM in HLMs. researchgate.net The mechanism underlying this inhibition was identified as a mixed type. researchgate.net

Currently, there is limited specific information available in the provided search results regarding the induction of this compound metabolism by xenobiotics.

Table 2: IC₅₀ Values for Inhibition of 6-Hydroxybuspirone Formation

| Inhibitor | Microsome Source | IC₅₀ Value (μM) |

|---|---|---|

| Axitinib | Rat Liver Microsomes (RLMs) | 15.76 nih.gov |

| Axitinib | Human Liver Microsomes (HLMs) | 10.63 nih.gov |

| Apatinib | Rat Liver Microsomes (RLMs) | 2.23 researchgate.net |

Advanced Analytical Methodologies for Quantification of S 6 Hydroxybuspirone in Biological Matrices

High-Performance Liquid Chromatography (HPLC) Based Techniques

HPLC is the primary separation technique for analyzing (S)-6-Hydroxybuspirone in complex biological samples like plasma. Its ability to separate the analyte from endogenous components and other metabolites is crucial for accurate quantification. The choice of detector coupled to the HPLC system determines the sensitivity and selectivity of the assay.

Fluorescence Detection (HPLC-FL)

Tandem Mass Spectrometry Detection (HPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most powerful technique for the quantification of this compound in biological matrices. shimadzu.com.sg Its superior sensitivity and specificity allow for the measurement of low concentrations, which is typical for metabolites. rsc.orgnih.gov The method involves separating the analyte from matrix components via HPLC, followed by ionization and detection by the mass spectrometer.

The analysis is typically performed in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which involves monitoring a specific precursor-to-product ion transition. For the enantiomers of 6-hydroxybuspirone, the protonated molecule [M+H]⁺ serves as the precursor ion with a mass-to-charge ratio (m/z) of 402. ovid.com The specific product ion used for quantification would be determined during method development by fragmenting the precursor ion.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 402 |

| Product Ion | Analyte-specific fragment ion determined during method validation |

Validation Parameters for Analytical Methods

For any analytical method to be used in regulated bioanalysis, it must undergo a thorough validation process to ensure its reliability, reproducibility, and accuracy. nih.gov This validation assesses several key parameters according to guidelines from regulatory bodies.

Linearity, Limit of Detection (LOD), and Lower Limit of Quantification (LLOQ)

These parameters define the range and sensitivity of the analytical method.

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. For LC-MS/MS methods, the relationship between concentration and detector response is often linear over a specific range. researchgate.net

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.netresearchgate.net For buspirone (B1668070), a highly sensitive LC-MS/MS method established an LLOQ of 0.02 ng/mL in human plasma. nih.gov A similar level of sensitivity would be targeted for its major metabolite, this compound.

| Parameter | Typical Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ Precision | ≤ 20% Relative Standard Deviation (RSD) |

| LLOQ Accuracy | Within 80-120% of the nominal concentration |

Precision, Accuracy, and Stability Assessments

These parameters ensure the method is reliable over time and under various conditions.

Precision: This measures the closeness of agreement among a series of measurements from the same sample. It is reported as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Typically, the RSD should be within ±15% for all quality control (QC) samples and within ±20% for the LLOQ. researchgate.net

Accuracy: This expresses the closeness of the mean test result to the true or nominal concentration of the analyte. It is reported as the percent difference from the nominal value. The mean value should generally be within ±15% of the actual concentration for QC samples and ±20% for the LLOQ. nih.gov

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. chromatographyonline.combasinc.com This includes bench-top stability (room temperature), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term storage stability (at -20°C or -80°C). researchgate.net The pure chemical compound of 6-hydroxybuspirone is known to be stable for at least four years when stored at -20°C. caymanchem.com Stability assessments ensure that the concentration measured reflects the true concentration at the time of sample collection.

Comparative Preclinical Research and Stereochemical Differentiation of S 6 Hydroxybuspirone

Stereochemical Comparison with (R)-6-Hydroxybuspirone

Differences in Receptor Binding Affinities (e.g., 5-HT1A, D3)

While specific preclinical data quantitatively detailing the binding affinities (Ki values) for the individual enantiomers of 6-Hydroxybuspirone at 5-HT1A and D3 receptors are not extensively available in publicly accessible literature, qualitative descriptions and data on the racemate provide valuable insights.

Available information suggests that the (R)-enantiomer exhibits a higher affinity and selectivity for the 5-HT1A receptor compared to the (S)-enantiomer axonmedchem.com. The 5-HT1A receptor is a key target in the treatment of anxiety and depression.

Regarding the dopamine (B1211576) D3 receptor, a potential target for the treatment of substance use disorders, the racemic mixture of 6-hydroxybuspirone has been shown to bind to this receptor. In one study, the racemate of 6-hydroxybuspirone demonstrated a binding affinity (Ki) of 795 nM for the D3 receptor nih.gov. It is important to note that this value represents the combined activity of both enantiomers, and the individual contribution of the (S)-enantiomer has not been separately delineated in the reviewed literature.

For the broader class of dopamine receptors, the racemic 6-hydroxybuspirone has been characterized as a dopamine D2, D3, and D4 receptor antagonist with IC50 values of 3.1, 4.9, and 0.85 µM, respectively caymanchem.com.

Table 1: Receptor Binding Affinities of 6-Hydroxybuspirone (Racemate)

| Receptor | Binding Affinity (Ki) |

| Dopamine D3 | 795 nM nih.gov |

Note: Data for individual enantiomers are not specified in the available literature.

Variations in Metabolic Clearance and Disposition

Preclinical and clinical observations indicate a stereoselective difference in the metabolic clearance of the 6-Hydroxybuspirone enantiomers. The (S)-enantiomer is reported to be cleared more slowly from the blood compared to the (R)-enantiomer axonmedchem.com. This difference in clearance can lead to a higher and more sustained plasma concentration of the (S)-enantiomer after administration of the racemic mixture or buspirone (B1668070) itself.

Interestingly, studies in humans have shown that there is interconversion between the enantiomers, with the (S)-enantiomer being the dominant form regardless of which enantiomer or the racemate is administered nih.gov. This suggests a metabolic pathway that favors the formation or retention of the (S)-enantiomer.

Comparative Preclinical Pharmacological Activity with Buspirone

Extensive preclinical research has been conducted to compare the pharmacological activity of 6-Hydroxybuspirone (as a racemate) with its parent compound, buspirone. These studies have revealed significant differences in their pharmacokinetic and pharmacodynamic properties.

A key finding is the substantially higher bioavailability of 6-Hydroxybuspirone (19%) compared to buspirone (1.4%) in rats nih.gov. This indicates that a much larger fraction of orally administered 6-Hydroxybuspirone reaches the systemic circulation compared to buspirone, which undergoes extensive first-pass metabolism. Despite this difference in bioavailability, the plasma clearance, volume of distribution, and half-life of racemic 6-Hydroxybuspirone in rats were found to be similar to those of buspirone nih.gov.

In terms of pharmacodynamic activity at the 5-HT1A receptor, both buspirone and racemic 6-Hydroxybuspirone have been shown to occupy these receptors in a concentration-dependent manner. However, buspirone was found to be more potent in occupying these receptors. The EC50 values for 5-HT1A receptor occupancy in the dorsal raphe were 0.38 ± 0.06 µM for buspirone and 1.0 ± 0.3 µM for 6-Hydroxybuspirone. In the hippocampus, the EC50 values were 1.5 ± 0.3 µM for buspirone and 4.0 ± 0.6 µM for 6-Hydroxybuspirone nih.gov. Both compounds demonstrated about a 4-fold higher potency for the presynaptic 5-HT1A receptors in the dorsal raphe compared to the postsynaptic receptors in the hippocampus nih.gov.

Table 2: Comparative Preclinical Data: (S)-6-Hydroxybuspirone (as Racemate) vs. Buspirone in Rats

| Parameter | (rac)-6-Hydroxybuspirone | Buspirone |

| Bioavailability | 19% nih.gov | 1.4% nih.gov |

| Plasma Clearance | 47.3 ± 3.5 ml/min/kg nih.gov | Similar to 6-OH-Buspirone nih.gov |

| Volume of Distribution | 2.6 ± 0.3 l/kg nih.gov | Similar to 6-OH-Buspirone nih.gov |

| Half-life | 1.2 ± 0.2 h nih.gov | Similar to 6-OH-Buspirone nih.gov |

| 5-HT1A Receptor Occupancy (EC50) - Dorsal Raphe | 1.0 ± 0.3 µM nih.gov | 0.38 ± 0.06 µM nih.gov |

| 5-HT1A Receptor Occupancy (EC50) - Hippocampus | 4.0 ± 0.6 µM nih.gov | 1.5 ± 0.3 µM nih.gov |

Emerging Research Directions and Future Perspectives in S 6 Hydroxybuspirone Research

Investigation of Novel Receptor Targets and Signaling Pathways

While the primary pharmacological activity of 6-Hydroxybuspirone is attributed to its interaction with serotonin (B10506) 5-HT1A and dopamine (B1211576) D2, D3, and D4 receptors, ongoing research is exploring other potential molecular targets to build a more comprehensive biological profile. researchgate.netcaymanchem.com A recent area of investigation has been the compound's interaction with human organic cation transporters (hOCTs), which are crucial for the disposition of many drugs and endogenous compounds.

A 2023 study systematically examined the interaction of buspirone (B1668070) and its major metabolites, including 6-hydroxybuspirone, with hOCT1, hOCT2, and hOCT3. nih.gov The research utilized S2 cells specifically engineered to express these human transporters. Findings indicated that the parent compound, buspirone, is a potent inhibitor of all three transporters. In contrast, 6-hydroxybuspirone was found to exert only weak or no inhibitory effects on the transport of probe substrates. nih.govresearchgate.net This suggests that while the organic cation transport pathway is relevant to the disposition of buspirone, its metabolite (S)-6-Hydroxybuspirone does not significantly interact with these transporters.

This line of inquiry exemplifies a research direction focused on differentiating the pharmacological profiles of parent drugs and their active metabolites. Future studies are anticipated to further explore other potential off-target activities and delve into the downstream intracellular signaling cascades initiated by this compound binding to its primary receptor targets. Understanding these pathways is critical to explaining the full spectrum of its neuropharmacological effects.

Inhibitory Activity of Buspirone on Human Organic Cation Transporters (hOCTs)

| Transporter | IC50 of Buspirone (μM) | Inhibitory Effect of 6-Hydroxybuspirone |

|---|---|---|

| hOCT1 | 89.0 ± 1.3 | Weak to None |

| hOCT2 | 43.7 ± 7.5 | Weak to None |

| hOCT3 | 20.4 ± 1.0 | Weak to None |

Advanced Preclinical Animal Model Development

The preclinical evaluation of this compound has primarily relied on established rat models to characterize its pharmacokinetics and in vivo receptor binding profile. nih.govnih.gov Sprague-Dawley rats have been instrumental in determining key parameters and assessing receptor occupancy in specific brain regions. nih.gov For instance, foundational studies measured 5-HT1A receptor occupancy in the dorsal raphe (presynaptic) and hippocampus (postsynaptic), revealing that 6-hydroxybuspirone, much like its parent compound, is approximately fourfold more potent at occupying presynaptic 5-HT1A receptors. researchgate.netnih.gov

These models are crucial for establishing fundamental pharmacological properties. However, a significant future direction in this compound research is the development and application of more advanced and specific animal models. This includes:

Transgenic Models: Utilizing genetically modified animals that model specific aspects of human neuropsychiatric disorders (e.g., mice with genetic predispositions to anxiety or depression). These models could provide deeper insights into the therapeutic efficacy of this compound for specific conditions.

Behavioral Models: Moving beyond general anxiety paradigms to more complex behavioral tests that can parse out effects on anhedonia, cognitive function, and social interaction. This would help to delineate a more precise therapeutic profile.

The adoption of such sophisticated models will be essential for bridging the gap between basic receptor pharmacology and potential clinical utility, allowing for a more nuanced evaluation of the compound's effects on complex brain circuits and behaviors.

Structure-Activity Relationship (SAR) Studies of Stereoisomers and Analogs

The hydroxylation of buspirone at the 6-position creates a chiral center, resulting in two stereoisomers: this compound and (R)-6-Hydroxybuspirone. Biological systems often exhibit a high degree of stereospecificity, meaning that enantiomers can have significantly different pharmacological and pharmacokinetic properties. taylorandfrancis.com The investigation of this stereoselectivity is a critical frontier in understanding the compound's activity. Future research will need to systematically compare the binding affinities and functional activities of the (S) and (R) enantiomers at various receptor targets.

Furthermore, comprehensive SAR studies involving novel analogs of this compound are a logical next step in drug discovery efforts. Drawing from historical SAR studies on buspirone analogs, which involved modifications to various parts of the molecule, a similar approach can be applied to this compound. nih.gov The key structural components available for modification include:

The Azaspirodecanedione Moiety: The position and stereochemistry of the hydroxyl group are key. Analogs could be synthesized to explore the impact of altering this group's position or replacing it with other functional groups.

The Butyl Chain: The length and rigidity of the four-carbon chain linking the two nitrogen-containing ring systems could be altered to optimize receptor binding kinetics.

The Pyrimidinylpiperazine Group: This moiety is crucial for 5-HT1A and dopamine receptor affinity. Modifications to the pyrimidine ring could fine-tune the compound's selectivity profile.

Systematic synthesis and evaluation of such analogs will be vital for identifying new chemical entities with potentially improved potency, selectivity, or metabolic stability.

Potential SAR Modifications for this compound Analogs

| Structural Moiety | Potential Modification | Research Objective |

|---|---|---|

| Azaspirodecanedione Ring | Alter position or stereochemistry of the -OH group; replace with other functional groups (e.g., methoxy, fluoro). | Investigate the importance of the hydroxyl group for receptor interaction and potency. |

| Alkyl Linker | Vary chain length (e.g., from 3 to 5 carbons); introduce conformational constraints. | Optimize the spatial orientation and distance between the two key pharmacophores. |

| Pyrimidinylpiperazine | Substitute the pyrimidine ring with other heteroaromatic systems (e.g., pyridine, triazine). | Modulate selectivity between 5-HT1A and dopamine receptor subtypes. |

Q & A

Q. What is the primary metabolic pathway of buspirone leading to (S)-6-hydroxybuspirone, and how does its pharmacological activity compare to the parent compound?

Buspirone undergoes oxidation via cytochrome P450 3A4 (CYP3A4) to form this compound (6-OHB), a major active metabolite . Preclinical studies in rats indicate that 6-OHB exhibits similar anxiolytic activity to buspirone but with ~40-fold higher plasma concentrations after oral administration, suggesting it contributes significantly to clinical efficacy . Methodologically, comparative pharmacokinetic (PK) studies (e.g., intravenous vs. oral dosing) and receptor occupancy assays (e.g., 5-HT1A receptor binding in the dorsal raphe and hippocampus) are critical for assessing activity .

Q. What are the key synthetic routes for this compound, and how do batch vs. continuous processes differ in efficiency?

The synthesis involves hydroxylation of buspirone via enolization and oxidation. Batch processes use cryogenic conditions (-78°C) and synthetic air (6% O₂ in N₂) to mitigate safety risks, achieving ~71% yield . In contrast, continuous microreactor systems (e.g., two-stage reactors) enhance mass transfer and enable higher temperatures, reducing reaction times (85–92% conversion in 5–6 min) while improving safety . Key parameters include temperature control (<-25°C to prevent intermediate degradation) and solvent selection (flammability considerations) .

Advanced Research Questions

Q. How can experimental design address challenges in the oxidation step during this compound synthesis?

The oxidation step is moderately exothermic (adiabatic temperature rise: ~68°C) and requires precise control to avoid thermal runaway. Microreactors mitigate this via enhanced heat transfer and smaller hold-up volumes . Methodological considerations:

- In-line monitoring : FTIR spectroscopy ensures real-time tracking of reaction progress and impurity formation .

- Solvent selection : Hydrophobic solvents reduce flammability risks while maintaining solubility .

- Oxygen concentration : Sub-LOC (limiting oxygen concentration) conditions (e.g., diluted O₂) prevent explosive mixtures .

Q. How do pharmacokinetic (PK) properties of this compound inform preclinical-to-clinical translation?

In rats, 6-OHB has a plasma clearance of 47.3 mL/min/kg, volume of distribution of 2.6 L/kg, and bioavailability of 19% (vs. 1.4% for buspirone) . Its higher exposure (~12-fold vs. buspirone post-oral dosing) necessitates PK/PD modeling to correlate plasma levels with 5-HT1A receptor occupancy. Advanced methods include:

Q. How can researchers resolve contradictions in reported metabolite activity (e.g., 6-OHB vs. 1-PP)?

While 6-OHB shows comparable activity to buspirone, 1-(2-pyrimidinyl)-piperazine (1-PP) exhibits ≤25% potency . To disentangle contributions:

- Selective receptor antagonism : Use 5-HT1A antagonists (e.g., WAY-100635) in behavioral assays to isolate metabolite effects .

- Knockout models : Employ CYP3A4-deficient animals to study 6-OHB-independent pathways .

- LC-MS/MS quantification : Differentiate parent drug and metabolites in plasma/brain tissue .

Q. What methodologies optimize enantioselective synthesis of this compound?

Enzymatic approaches achieve >99.9% enantiomeric excess (ee):

- Ketoreductases : (S)-specific enzymes reduce 6-ketobuspirone directly .

- Acylase-mediated resolution : Hydrolyzes racemic 6-acetoxybuspirone to isolate (S)-6-OHB (95% ee at 45% conversion) .

Critical parameters include pH control (7–8 for enzymatic stability) and solvent polarity (to enhance substrate solubility) .

Q. How do solubility models guide crystallization strategies for this compound?

The NRTL-SAC model predicts solubility in 13 solvents using regressed parameters (e.g., X=0.411, Y⁻=0.255, Y⁺=1.761) . For crystallization:

- Solvent swap : Transition from high-solubility solvents (e.g., DMSO) to low-solubility antisolvents (e.g., water) .

- Temperature ramps : Cooling from 40°C to 5°C in methanol achieves >95% yield .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in 5-HT1A receptor occupancy between brain regions?

6-OHB shows 4-fold higher potency in the dorsal raphe (presynaptic receptors, EC₅₀=1.0 µM) vs. hippocampus (postsynaptic, EC₅₀=4.0 µM) . To address this:

Q. What advanced analytical techniques validate process ruggedness in continuous this compound synthesis?

- PAT tools : FTIR and HPLC monitor reaction endpoints and impurity profiles (e.g., over-oxidation byproducts) .

- DoE (Design of Experiments) : Optimize parameters like residence time (1–6 min) and O₂ flow rate .

Q. How does transitioning from batch to continuous manufacturing impact scalability?

Microreactors enable "numbering up" (parallel reactors) rather than scaling up, maintaining consistent product quality . Key metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.